

Tesevatinib in Animal Models: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Tesevatinib

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Tesevatinib (formerly known as XL647 and KD019) is a potent, orally available, multi-targeted tyrosine kinase inhibitor that has shown promise in various preclinical models of cancer and polycystic kidney disease.^[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **tesevatinib** in animal models, summarizing key data and experimental protocols to inform further research and development.

Pharmacodynamics: Efficacy in Disease Models

Tesevatinib has demonstrated significant efficacy in rodent models of autosomal recessive polycystic kidney disease (ARPKD) and patient-derived xenograft (PDX) models of glioblastoma.

Polycystic Kidney Disease Models

In rodent models of ARPKD, **tesevatinib** has been shown to ameliorate the progression of both renal and biliary disease.^{[2][3]} Studies were conducted in the rapidly progressing bpk mouse model, a phenocopy of severe neonatal ARPKD, and the orthologous PCK rat model.^{[2][4]}

Experimental Protocol: Polycystic Kidney Disease Studies^{[2][3]}

- Animal Models:

- bpk Mice: BALB/c-(Bicc1/Bicc1) mice, a model for severe, rapidly progressing ARPKD.[2]
Wild-type BALB/c mice served as controls.
- PCK Rats: An orthologous model of human ARPKD. Sprague Dawley rats were used as controls.[2]
- Drug Formulation and Administration:
 - **Tesevatinib** HCl was dissolved in a vehicle of EtOH:PEG 400:distilled water (5:45:50).
 - bpk Mice: 7.5 and 15 mg/kg/day administered via intraperitoneal (I.P.) injection from postnatal day (PN) 4 to PN21.[2][3]
 - PCK Rats: 7.5 and 15 mg/kg/day administered via oral gavage from PN30 to PN90.[2][3]
- Pharmacodynamic Assessments:
 - Body weight, total kidney weight, and liver weight were measured.
 - Kidney weight to body weight (KW/BW) and liver weight to body weight (LW/BW) ratios were calculated.
 - A cystic index (CI) was determined through morphometric analysis.
 - Renal function was assessed by measuring serum blood urea nitrogen (BUN), creatinine (CR), and 12-hour urinary concentrating ability (UCA).
 - Target engagement was validated by Western analysis of phosphorylated (active) forms of key mediators of cystogenesis including EGFR, ErbB2, c-Src, and VEGFR2/KDR.[2][3]
 - Toxicity was evaluated by monitoring for compound-related deaths and morphological changes in various organs.[2]

Table 1: Pharmacodynamic Efficacy of **Tesevatinib** in the bpk Mouse Model of ARPKD[2]

Treatment Group (Dose)	n	KW/BW Ratio	Cystic Index (CI)	LW/BW Ratio	BUN (mg/dL)
Untreated bpk	10	0.081 ± 0.004	4.80 ± 0.40	0.078 ± 0.003	125 ± 15
Tesevatinib (7.5 mg/kg/day)	10	0.062 ± 0.003	3.60 ± 0.52	0.065 ± 0.002	75 ± 10
Tesevatinib (15 mg/kg/day)	10	0.045 ± 0.002	2.50 ± 0.50	0.058 ± 0.002	45 ± 8

Table 2: Pharmacodynamic Efficacy of **Tesevatinib** in the PCK Rat Model of ARPKD[2]

Treatment Group (Dose)	n	KW/BW Ratio	Cystic Index (CI)	LW/BW Ratio	BUN (mg/dL)
Untreated PCK	10	0.039 ± 0.002	3.80 ± 0.30	0.048 ± 0.002	40 ± 5
Tesevatinib (7.5 mg/kg/day)	10	0.032 ± 0.002	2.70 ± 0.25	0.043 ± 0.002	30 ± 4
Tesevatinib (15 mg/kg/day)	10	0.025 ± 0.001	1.95 ± 0.20	0.039 ± 0.001	25 ± 3

Glioblastoma Models

Tesevatinib has been evaluated in patient-derived xenograft (PDX) models of EGFR-amplified glioblastoma, where it demonstrated modest in vivo efficacy despite potent in vitro activity.[5] This discrepancy may be attributed to drug-tissue binding and compensatory signaling.

Experimental Protocol: Glioblastoma Studies[6][5]

- Animal Models: Athymic nude mice bearing either intracranial or flank tumors from EGFR-amplified patient-derived glioblastoma xenografts (GBM12 and GBM6).[5]
- Drug Administration: **Tesevatinib** was administered at 60 mg/kg orally daily.[6]
- Pharmacodynamic Assessments:
 - In vitro: Cell viability (IC50) and suppression of EGFR signaling were assessed.[5]
 - In vivo: Efficacy was determined by median survival for intracranial tumors and time to outcome for flank tumors.[5]

Table 3: In Vitro and In Vivo Pharmacodynamics of **Tesevatinib** in Glioblastoma PDX Models[5]

Model	In Vitro IC50	In Vivo Efficacy (Median Survival/Time to Outcome vs. Vehicle)
GBM12 (intracranial)	11 nmol/L (5.5 ng/mL)	23 vs. 18 days
GBM12 (flank)	41 vs. 33 days	
GBM6 (flank)	102 nmol/L	44 vs. 33 days

Pharmacokinetics: Absorption, Distribution, and Brain Penetration

Pharmacokinetic studies of **tesevatinib** have been conducted in rats and mice, with a particular focus on its ability to penetrate the blood-brain barrier (BBB).

Experimental Protocol: Pharmacokinetic Studies[7]

- Animal Models:
 - Rats: Used for quantitative whole-body autoradiography with ¹⁴C labeled **tesevatinib**.

- Mice: Wild-type (WT) FVB mice and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice were used to assess BBB penetration.
- Drug Administration:
 - Rats: Single dose of ¹⁴C labeled **tesevatinib**.
 - Mice: Single oral dose or intraperitoneal infusion via osmotic minipumps.
- Sample Analysis:
 - Rats: Whole-body autoradiography.
 - Mice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine **tesevatinib** concentrations in brain and plasma.
- Tissue Binding: Rapid equilibrium dialysis was used to assess drug-tissue binding.[6]

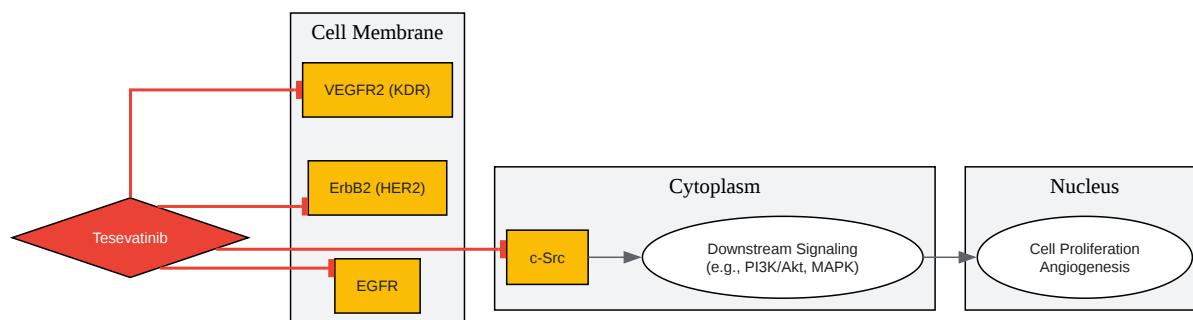
Table 4: Pharmacokinetic Parameters of **Tesevatinib** in Rodent Models[7]

Animal Model	Administration Route	Dose	Time Point	Brain Concentration (µg/g)	Plasma Concentration (µg/mL)	Brain/Plasma Ratio (Kp)	Unbound Brain/Plasma Ratio (Kp,uu)
Rat	Single Dose	N/A	6-24 hours	-	-	~1.0 (radioactivity)	-
WT Mouse	Single Oral	N/A	2 hours	0.72	1.36	0.53	0.03-0.08
TKO Mouse	Single Oral	N/A	2 hours	10.03	1.75	5.73	0.40-1.75
WT Mouse	I.P. Infusion	N/A	Steady State	1.46	1.26	1.16	-
TKO Mouse	I.P. Infusion	N/A	Steady State	30.6	1.22	25.10	-

Note: Unbound concentrations in the brain of WT mice were 0.78 to 1.59 ng/g.[5]

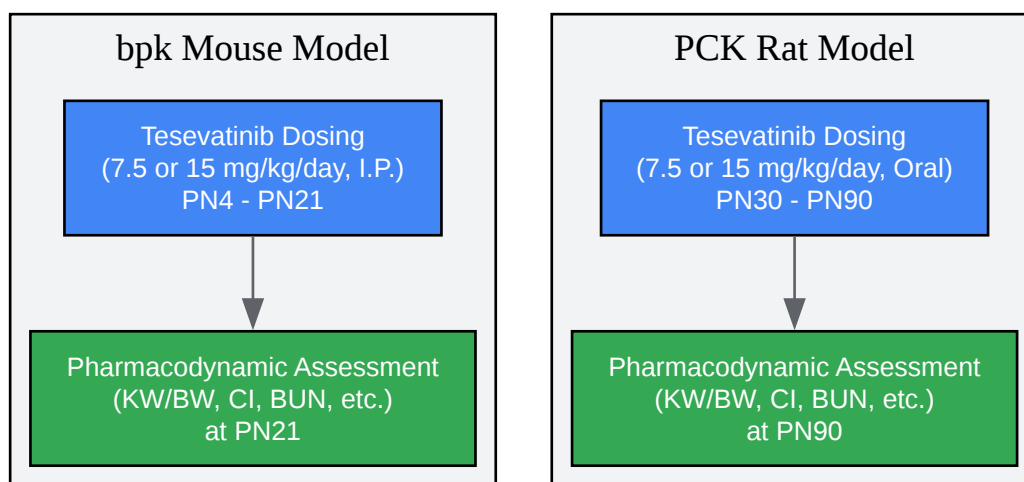
Signaling Pathways and Experimental Workflows

The multi-targeted nature of **tesevatinib** allows it to inhibit several key signaling pathways involved in cell proliferation and angiogenesis.[1][8]



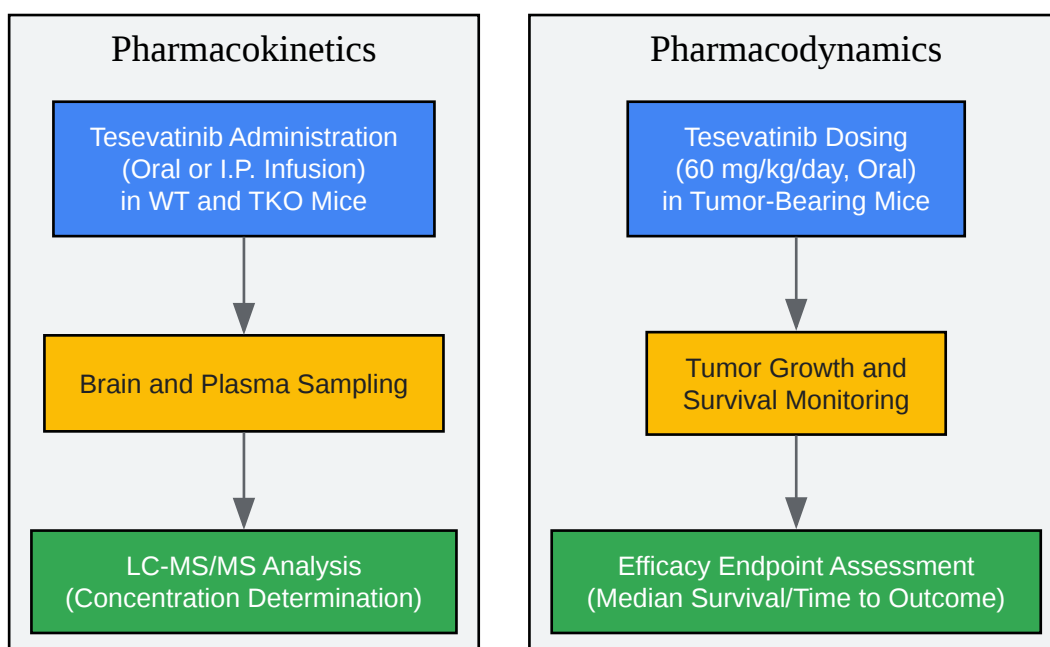
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Caption: **Tesevatinib** inhibits multiple receptor tyrosine kinases.



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Caption: Workflow for Polycystic Kidney Disease studies.



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Caption: Workflow for Glioblastoma PK/PD studies.

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